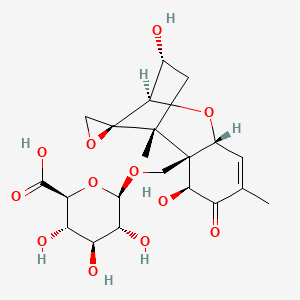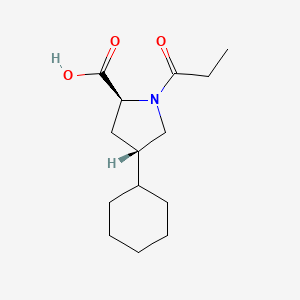
(2S,4S)-4-Cyclohexyl-1-propionylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-Cyclohexyl-1-propionylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO3 and its molecular weight is 253.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalysis
Synthesis of Cyclohexene Skeletons : Xin Cong and Z. Yao (2006) describe the synthesis of a functionalized cyclohexene skeleton, using L-serine as a starting material. This method involves ring-closing metathesis and diastereoselective Grignard reactions (Cong & Yao, 2006).
Preparation of Biphenyl Derivatives : W. L. Veer and P. Oud (2010) discuss the preparation of 2-phenyl-cyclohexene-1-carboxylic acid and its derivatives, which show various pharmacological properties including antispasmodic activity (Veer & Oud, 2010).
Catalysts for Asymmetric Michael Additions : Andrea Ruiz-Olalla et al. (2015) found that homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from L-series of natural amino acids, can catalyze asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Chemical Analysis and Molecular Recognition
- Chiral Solvating Agent for Molecular Recognition : Aditya N. Khanvilkar and A. Bedekar (2018) utilized optically pure cyclohexan-1-ol derivatives for molecular recognition of isomers of carboxylic acids, amino acids, and dipeptides, detectable by NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).
Pharmaceutical Synthesis
Synthesis of Very Late Antigen-4 Antagonist : J. Chiba et al. (2012) describe the synthesis of an antagonist for very late antigen-4, using a concise method that includes reductive etherification (Chiba, Muro, Setoguchi, & Machinaga, 2012).
Enantioselective Ring-Opening Polymerization : A. Sanchez-Sanchez et al. (2017) report the use of substituted amino acids in the organocatalyzed ring-opening polymerization of rac-lactide, demonstrating chirality transfer from the catalyst to the polymer (Sanchez-Sanchez, Rivilla, Agirre, Basterretxea, Etxeberria, Veloso, Sardón, Mecerreyes, & Cossío, 2017).
Material Science and Chemistry
Supramolecular Architectures : N. Shan, A. Bond, and W. Jones (2003) explored the co-crystallization of cyclohexane-1, 3cis, 5cis-tricarboxylic acid with various organic bases, resulting in diverse supramolecular acid motifs such as tapes, sheets, and networks (Shan, Bond, & Jones, 2003).
Synthesis of Disubstituted Pyrrolidines and Piperidines : A. Boto et al. (2001) developed a new synthesis method for 2,3-disubstituted pyrrolidines and piperidines, using a one-pot oxidative decarboxylation-β-iodination of alpha-amino acid carbamates or amides (Boto, Hernández, de Leon, & Suárez, 2001).
Mechanism of Action
Target of Action
Similar compounds, such as mertansine, are known to target tubulin . Tubulin is a protein that plays a crucial role in cell division and is often targeted by anticancer drugs .
Mode of Action
Similar compounds like mertansine inhibit the assembly of microtubules by binding to tubulin . This interaction disrupts cell division, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Compounds that inhibit tubulin can affect the mitotic spindle assembly, chromosome segregation, and cytokinesis, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds like mertansine are often linked to monoclonal antibodies to create antibody-drug conjugates (adcs), which can improve the compound’s bioavailability and selectivity .
Result of Action
Compounds that inhibit tubulin can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Properties
IUPAC Name |
(2S,4S)-4-cyclohexyl-1-propanoylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-2-13(16)15-9-11(8-12(15)14(17)18)10-6-4-3-5-7-10/h10-12H,2-9H2,1H3,(H,17,18)/t11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDUAIAJNMDGCJ-NEPJUHHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(CC1C(=O)O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1C[C@@H](C[C@H]1C(=O)O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S)-2-oxothiolan-3-yl]butanamide](/img/structure/B583181.png)
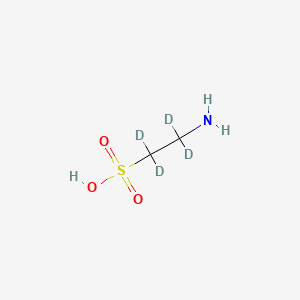
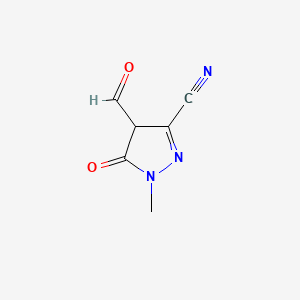
![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)
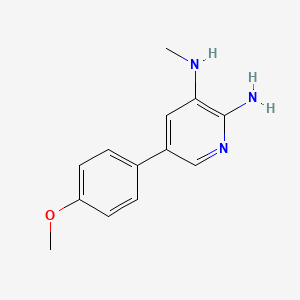
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucose](/img/structure/B583191.png)
![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)

![5-Oxo-DL-proline-[d5]](/img/structure/B583199.png)
